(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid (2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16543220
InChI: InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64)
SMILES:
Molecular Formula: C46H55N11O7S
Molecular Weight: 906.1 g/mol

(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid

CAS No.:

Cat. No.: VC16543220

Molecular Formula: C46H55N11O7S

Molecular Weight: 906.1 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid -

Specification

Molecular Formula C46H55N11O7S
Molecular Weight 906.1 g/mol
IUPAC Name 2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64)
Standard InChI Key ITHDAFCBITUNSR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N

Introduction

Structural Characterization

Molecular Architecture

The compound is a linear hexapeptide with a C-terminus carboxylic acid and N-terminus amino group. Its backbone includes six amino acid residues interconnected via peptide bonds, with stereochemical configurations specified for each chiral center (Table 1). Key functional groups include:

  • Imidazole ring (histidine residue).

  • Thiol group (cysteine residue).

  • Aromatic side chains (phenylalanine and tryptophan residues).

  • Amino group (lysine residue).

PositionAmino Acid ResidueStereochemistryFunctional Group
1Histidine(2S)Imidazole ring
2Cysteine(2R)Thiol (-SH)
3Lysine(2S)Amino (-NH₂)
4Phenylalanine(2S)Phenyl group
5Tryptophan(2S)Indole ring
6Tryptophan(2S)Indole ring

Table 1: Amino Acid Residues, Stereochemistry, and Functional Groups

The compound’s molecular formula is C₄₆H₅₅N₁₁O₇S, with a molecular weight of 906.1 g/mol, as inferred from similar peptides . The cysteine residue’s thiol group and lysine’s amino group enable potential metal coordination or covalent modifications .

Synthesis and Stereochemistry

Synthetic Routes

The peptide is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, employing Fmoc/t-Bu protection strategies. Key steps include:

  • Activation of carboxylic acid groups using coupling reagents (e.g., HATU, DCC).

  • Deprotection of Fmoc groups with piperidine.

  • Cyclization or stapling (if applicable) to enhance stability .

The stereochemistry is enforced during synthesis by using chiral amino acid derivatives. For example, the (2S)-configuration of histidine is maintained via enantiomerically pure starting materials .

Stereochemical Challenges

The (2R)-configured cysteine residue introduces stereochemical complexity, requiring precise control during synthesis. Misincorporation at this position could disrupt disulfide bond formation or metal-binding properties .

Functional Groups and Reactivity

Key Functional Groups

The peptide’s reactivity is governed by its side chains:

  • Cysteine thiol: Participates in redox reactions or forms disulfide bonds.

  • Histidine imidazole: Acts as a metal-binding site (e.g., Cu²⁺, Zn²⁺) .

  • Tryptophan indole: Engages in π-π stacking or hydrophobic interactions.

Metal Coordination

The histidine residue mimics natural copper-binding peptides like GHK-Cu . In vitro studies suggest potential applications in metal ion chelation therapies or antioxidant systems.

Biological Activity and Applications

HIV Integrase Inhibition

Peptides with similar sequences (e.g., HCKFWW) inhibit HIV integrase with IC₅₀ values ~2 µM . The compound’s tryptophan residues may enhance binding to viral proteins via hydrophobic interactions.

PeptideTargetIC₅₀Source
HCKFWWHIV-1 Integrase2 µM
GHK-CuCopper BindingN/A

Table 2: Biological Activity of Related Peptides

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